MK-2206 dihydrochloride
Vue d'ensemble
Description
MK-2206 dihydrochloride is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . It requires the Pleckstrin homology domain for its activity . It has been reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents .
Molecular Structure Analysis
The molecular formula of MK-2206 dihydrochloride is C25H21N5O.2HCl . The InChI Key is HWUHTJIKQZZBRA-UHFFFAOYSA-N . The molecular weight is 480.39 .Chemical Reactions Analysis
MK-2206 dihydrochloride inhibits auto-phosphorylation of both Akt T308 and S473 . It also prevents Akt-mediated phosphorylation of downstream signaling molecules, including TSC2, PRAS40, and ribosomal S6 proteins .Applications De Recherche Scientifique
1. Alleviating Renal Fibrosis
- Summary of Application : MK-2206, an Akt inhibitor, was predicted as a potential drug to alleviate renal fibrosis through bioinformatics .
- Methods of Application : Unilateral ureteral obstruction (UUO)-treated mice and a TGF-β1-treated human renal tubular epithelial cell line (HK-2 cells) were used as models of renal fibrosis. UUO mice were treated with MK-2206 by gastric gavage .
- Results : MK-2206 significantly improved the pathological structure of the kidney .
2. Attenuating ABCG2-mediated Drug Resistance in Lung and Colon Cancer Cells
- Summary of Application : MK-2206 was found to attenuate multidrug resistance in cancer cells overexpressing the ABCG2 transporter .
- Methods of Application : In vitro experiments were conducted to determine if MK-2206 attenuates multidrug resistance in cancer cells overexpressing the ABCB1 or ABCG2 transporter .
- Results : MK-2206 significantly increased the efficacy of anticancer compounds that were substrates for the ABCG2 but not the ABCB1 transporter .
3. Inhibiting Cell Proliferation in Lung and Breast Cancer
- Summary of Application : MK-2206 has been found to synergistically inhibit cell proliferation of human lung and breast cancer cells in combination with Erlotinib .
- Methods of Application : The compound was used in vitro and in vivo to suppress both the Ras/Erk and PI 3-K pathways .
- Results : The studies showed that MK-2206 can be used to block the IL-22 - Akt signaling pathway for studying paneth cell differentiation .
4. Enhancing Sensitivity to Chemotherapeutic Agents
- Summary of Application : MK-2206 has been found to suppress the Akt signaling pathway and promote cancer cell death as a single agent as well as in combination with other chemotherapeutic agents .
- Methods of Application : The compound was used to enhance the sensitivity to rapamycin via reactive oxygen species .
- Results : The studies showed that MK-2206 enhances the sensitivity to rapamycin .
5. Inhibiting Cell Proliferation in Pancreatic Cancer
- Summary of Application : MK-2206 has been found to inhibit cell proliferation in pancreatic cancer cells by suppressing the Akt/mTOR signaling pathway .
- Methods of Application : The compound was used in vitro and in vivo to suppress the Akt/mTOR pathway .
- Results : The studies showed that MK-2206 can be used to block the Akt/mTOR signaling pathway for studying pancreatic cancer cell differentiation .
6. Enhancing Radiosensitivity in Glioblastoma
- Summary of Application : MK-2206 has been found to enhance radiosensitivity in glioblastoma, a type of brain cancer .
- Methods of Application : The compound was used in combination with radiation therapy to enhance the sensitivity of glioblastoma cells to radiation .
- Results : The studies showed that MK-2206 enhances the radiosensitivity of glioblastoma cells .
Safety And Hazards
MK-2206 dihydrochloride may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Orientations Futures
MK-2206 dihydrochloride has been investigated for its potential in treating various types of cancer . It has been suggested that MK-2206 dihydrochloride should be tested in clinical trials as a potential treatment for COVID-19 . Furthermore, MK-2206 dihydrochloride has been shown to alleviate renal fibrosis by suppressing the Akt/mTOR signaling pathway .
Propriétés
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O.2ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHTJIKQZZBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-2206 dihydrochloride | |
CAS RN |
1032350-13-2 | |
Record name | MK-2206 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032350132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34I3E28IO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.